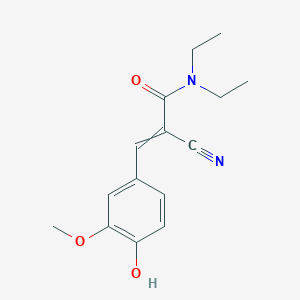
N-ethyl-N'-(4-methoxyphenyl)hydrazine-1,2-dicarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-N’-(4-methoxyphenyl)hydrazine-1,2-dicarbothioamide is an organic compound that belongs to the class of hydrazine derivatives This compound is characterized by the presence of a hydrazine group bonded to an ethyl group and a 4-methoxyphenyl group, along with two carbothioamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N’-(4-methoxyphenyl)hydrazine-1,2-dicarbothioamide typically involves the reaction of 4-methoxyphenylhydrazine with ethyl isothiocyanate under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of N-ethyl-N’-(4-methoxyphenyl)hydrazine-1,2-dicarbothioamide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize production costs. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N’-(4-methoxyphenyl)hydrazine-1,2-dicarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The hydrazine group can undergo substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are conducted in the presence of a base like triethylamine or pyridine.
Major Products Formed
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Reduced hydrazine derivatives.
Substitution: Substituted hydrazine derivatives with various functional groups.
Scientific Research Applications
N-ethyl-N’-(4-methoxyphenyl)hydrazine-1,2-dicarbothioamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-ethyl-N’-(4-methoxyphenyl)hydrazine-1,2-dicarbothioamide involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This interaction can disrupt cellular processes and result in antimicrobial or anticancer effects. Additionally, the compound may induce oxidative stress by generating reactive oxygen species, further contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
(4-Methoxyphenyl)hydrazine hydrochloride: A related compound with similar structural features but different functional groups.
N-ethyl-N’-(4-methylphenyl)hydrazine-1,2-dicarbothioamide: A similar compound with a methyl group instead of a methoxy group on the phenyl ring.
N-ethyl-N’-(4-chlorophenyl)hydrazine-1,2-dicarbothioamide: A compound with a chlorine substituent on the phenyl ring.
Uniqueness
N-ethyl-N’-(4-methoxyphenyl)hydrazine-1,2-dicarbothioamide is unique due to the presence of both ethyl and 4-methoxyphenyl groups, which confer distinct chemical and biological properties. The methoxy group enhances its solubility in organic solvents and may contribute to its biological activity by facilitating interactions with molecular targets.
Properties
Molecular Formula |
C11H16N4OS2 |
|---|---|
Molecular Weight |
284.4 g/mol |
IUPAC Name |
1-ethyl-3-[(4-methoxyphenyl)carbamothioylamino]thiourea |
InChI |
InChI=1S/C11H16N4OS2/c1-3-12-10(17)14-15-11(18)13-8-4-6-9(16-2)7-5-8/h4-7H,3H2,1-2H3,(H2,12,14,17)(H2,13,15,18) |
InChI Key |
VDOYGNZUHIFYDM-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=S)NNC(=S)NC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


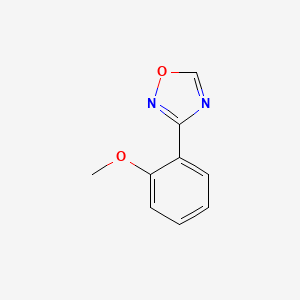
![3-[(E)-(4-Iodophenyl)diazenyl]pentane-2,4-dione](/img/structure/B12447618.png)
![1-[4-Amino-5-methoxy-2-(trifluoromethyl)phenyl]ethanone](/img/structure/B12447620.png)
![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S,3S)-1-[[(2S)-4-azanyl-1-oxidanyl-1,4-bis(oxidanylidene)butan-2-yl]amino]-3-methyl-1-oxidanylidene-pentan-2-yl]amino]-3-oxidanyl-1-oxidanylidene-butan-2-yl]amino]-5-[bis(azanyl)methylide](/img/structure/B12447634.png)
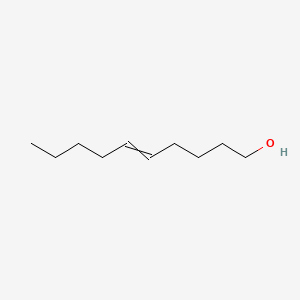

![Dimethyl 1-benzyl-4-[4-(furan-2-yl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B12447645.png)
![5-Bromo-5,6-dihydro-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde](/img/structure/B12447651.png)

![(4Z)-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-[2-(naphthalen-2-yl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12447670.png)
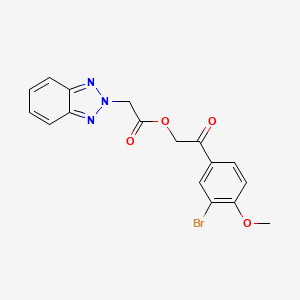
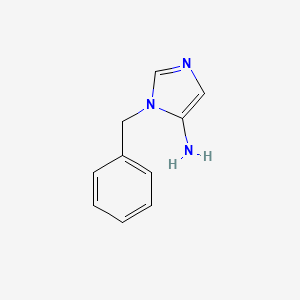
![1-(4-Methoxyphenyl)-3-{2-[(5-nitropyridin-2-yl)amino]ethyl}thiourea](/img/structure/B12447682.png)
